2-(Iodomethylidene)cyclopentan-1-one
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Overview
Description
2-(Iodomethylidene)cyclopentan-1-one is an organic compound with the molecular formula C6H7IO. It features a cyclopentanone ring with an iodomethylidene substituent. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethylidene)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with iodomethane in the presence of a base. This reaction typically proceeds under mild conditions, with the base facilitating the formation of the iodomethylidene group .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopentanone derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted cyclopentanone derivatives.
Reduction: Cyclopentanone derivatives.
Oxidation: Complex oxidized products depending on the specific conditions.
Scientific Research Applications
2-(Iodomethylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethylidene)cyclopentan-1-one involves its reactivity with various nucleophiles and electrophiles. The iodomethylidene group is particularly reactive, allowing for a wide range of chemical transformations. The compound can interact with molecular targets through substitution, reduction, and oxidation pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the iodomethylidene group.
2-Cyclopenten-1-one: A related compound with a different substitution pattern.
2-(Bromomethylidene)cyclopentan-1-one: Similar structure with a bromine atom instead of iodine.
Uniqueness
2-(Iodomethylidene)cyclopentan-1-one is unique due to the presence of the iodomethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
61765-48-8 |
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Molecular Formula |
C6H7IO |
Molecular Weight |
222.02 g/mol |
IUPAC Name |
2-(iodomethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C6H7IO/c7-4-5-2-1-3-6(5)8/h4H,1-3H2 |
InChI Key |
CUXAOFGEUOCFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CI)C(=O)C1 |
Origin of Product |
United States |
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